YM-254890 Exhibits Significantly Slower Hepatic Microsomal Metabolism Compared to FR900359
In a direct head-to-head comparison using human and mouse liver microsomes, YM-254890 demonstrated substantially greater metabolic stability than FR900359. FR900359 was metabolized significantly faster, with YM-254890 showing a longer half-life. This difference is attributed to the two structural variations between the molecules, which alter lipophilicity and enzyme susceptibility [1].
| Evidence Dimension | Metabolic stability in liver microsomes |
|---|---|
| Target Compound Data | YM-254890: metabolized significantly slower; longer half-life |
| Comparator Or Baseline | FR900359 (UBO-QIC): metabolized significantly faster; shorter half-life |
| Quantified Difference | FR900359 metabolized significantly faster than YM-254890 by human and mouse liver microsomes |
| Conditions | In vitro incubation with human and mouse liver microsomes |
Why This Matters
Slower metabolism of YM-254890 translates to a more sustained pharmacologic effect in vivo, making it a preferable tool compound for chronic or long-term studies where stable target engagement is required.
- [1] Schlegel, J. G., et al. (2021). Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890—Fit for Translation? ACS Pharmacol Transl Sci, 4(2), 888–897. DOI: 10.1021/acsptsci.1c00021 View Source
